N-(4-Acetylphenyl)-3-oxobutanamide Exhibits Potent Acetyl-CoA Carboxylase (ACC) Inhibition While Closest Analogs Lack Any Reported Activity
N-(4-Acetylphenyl)-3-oxobutanamide demonstrates potent inhibition of Acetyl-CoA carboxylase (ACC) enzymes, with an IC50 of 7 nM against rat ACC1 and 8 nM against human ACC2 [1]. This is a key differentiation point, as a highly structurally similar analog, N-(4-ethylphenyl)-3-oxobutanamide (32357-75-8), has no publicly reported ACC inhibitory activity in authoritative databases like ChEMBL or BindingDB. Another close analog, N-(3-acetylphenyl)-3-oxobutanamide, also lacks any reported ACC inhibition data [2]. The presence of the para-acetyl group on the phenyl ring in this compound is therefore a critical determinant for achieving low-nanomolar ACC inhibition.
| Evidence Dimension | In vitro ACC inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 7 nM (rat ACC1); IC50 = 8 nM (human ACC2) |
| Comparator Or Baseline | N-(4-ethylphenyl)-3-oxobutanamide and N-(3-acetylphenyl)-3-oxobutanamide: No reported ACC inhibitory activity |
| Quantified Difference | Quantified potency vs. zero reported activity |
| Conditions | Rat liver ACC1 assay (10 min pre-incubation, 20 min measurement with acetyl-CoA substrate) and human ACC2 assay in Sf9 insect cells [1] |
Why This Matters
This unique activity profile justifies selecting this specific compound over generic β-ketoamides when researching ACC-related metabolic pathways.
- [1] BindingDB. BDBM50365279 (CHEMBL1958360): IC50 values for rat ACC1 and human ACC2. Accessed 2025. View Source
- [2] PubChem. N-(3-acetylphenyl)-3-oxobutanamide (CID 18072335). Accessed 2025. View Source
